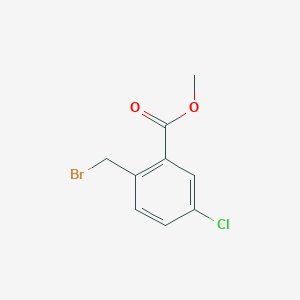

Methyl 2-(bromomethyl)-5-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGXSSGKABOXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679968 | |

| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668262-52-0 | |

| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(bromomethyl)-5-chlorobenzoate CAS number 668262-52-0

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 668262-52-0) is a bifunctional aromatic compound that has emerged as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring substituted with a chloro group and a methyl ester, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and applications, with a focus on its utility for researchers and professionals in pharmaceutical and materials science development.[1] The strategic placement of its functional groups makes it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and other biologically active molecules.[1]

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 668262-52-0 | [1][2][3] |

| Molecular Formula | C₉H₈BrClO₂ | [1][] |

| Molecular Weight | 263.52 g/mol | [1][] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 96% | [1] |

| Boiling Point | 149-152 °C at 8 mmHg | [3] |

| Synonyms | 2-Bromomethyl-5-chloro-benzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)benzyl bromide | [3][] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere |[1][5] |

Table 2: GHS Hazard and Safety Information

| Hazard Statement | Description | Source(s) |

|---|---|---|

| H302+H332 | Harmful if swallowed or if inhaled | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

| Classification | Harmful, Irritant, Lachrymatory | [3] |

| Precautionary Statements | P261, P271, P280 |[3] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[2][6][7]

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the free-radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.

Caption: Synthesis of the title compound via radical bromination.

Detailed Experimental Protocol: Radical Bromination

This protocol is based on a standard procedure for benzylic bromination.[8]

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol, 1.0 eq) in 1,2-dichloroethane (300 mL).

-

Addition of Reagents: To the solution, add N-bromosuccinimide (NBS) (10.6 g, 59.5 mmol, 1.1 eq) and the radical initiator azobisisobutyronitrile (AIBN) (200 mg, catalytic amount).[8] The use of AIBN is critical; upon heating or irradiation, it decomposes to generate free radicals that initiate the chain reaction, while NBS serves as a constant, low-concentration source of bromine.

-

Reaction Conditions: Irradiate the stirred reaction mixture with a suitable lamp (photocatalytic conditions) for 2 hours.[8] The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude residue.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of heptane/dichloromethane (e.g., 9:1, 4:1, 1:1) to separate the product from byproducts and unreacted starting material.[8] This typically affords the title compound as a light yellow solid with a yield of approximately 83%.[8]

Spectroscopic Characterization

Structural confirmation is paramount. While a comprehensive dataset is best obtained experimentally, the following summarizes known and expected spectroscopic features.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Expected Values | Source |

|---|---|---|

| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.98 (d, J=2.1 Hz, 1H, Ar-H), 7.49 (dd, J=2.2, 8.2 Hz, 1H, Ar-H), 7.43 (d, J=8.2 Hz, 1H, Ar-H), 4.93 (s, 2H, -CH₂Br), 3.97 (s, 3H, -OCH₃). | [8] |

| ¹³C NMR | Expected: δ ~166 (C=O), ~140-128 (Aromatic C), ~52 (-OCH₃), ~30 (-CH₂Br). | Inferred |

| IR | Expected: ν ~1720 cm⁻¹ (C=O stretch, ester), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1250 cm⁻¹ (C-O stretch), ~700-600 cm⁻¹ (C-Br, C-Cl stretch). | Inferred |

| MS (EI) | Expected: M⁺ peaks at m/z 262/264/266 due to Br and Cl isotopes. Key fragment: loss of Br to form a stable benzylic carbocation. | Inferred |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group. As a primary benzylic halide, it is an excellent electrophile for alkylation reactions with a wide range of nucleophiles. It can react via both Sₙ1 and Sₙ2 pathways, with the operative mechanism depending on the reaction conditions.

-

Sₙ2 Mechanism: This pathway is favored by strong nucleophiles (e.g., thiolates, amines, alkoxides) and polar aprotic solvents (e.g., DMF, Acetone). The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs.

-

Sₙ1 Mechanism: This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the formation of a carbocation intermediate. The benzylic carbocation formed upon departure of the bromide is resonance-stabilized by the adjacent benzene ring, making this pathway viable under appropriate conditions.

Caption: Competing Sₙ1 and Sₙ2 pathways for alkylation reactions.

Applications in Pharmaceutical and Materials Synthesis

This reagent is a key intermediate in the synthesis of diverse molecular targets. Its bifunctional nature allows for sequential or one-pot modifications to build complexity.

Synthesis of Pharmaceutical Intermediates

The compound is widely used to construct scaffolds for various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] A primary application is in the synthesis of substituted benzofurans, a common motif in biologically active molecules.[9][10]

Exemplary Workflow: Synthesis of a Benzofuran Derivative

A common strategy involves the O-alkylation of a substituted phenol, followed by an intramolecular cyclization reaction.

-

O-Alkylation: this compound is used to alkylate the hydroxyl group of a substituted phenol (e.g., 2-hydroxyacetophenone) under basic conditions (e.g., K₂CO₃ in DMF).

-

Intramolecular Cyclization: The resulting ether intermediate can then undergo various types of cyclization reactions, often catalyzed by transition metals or promoted by acid, to form the benzofuran ring system.[11][12] This approach provides a modular route to highly functionalized benzofurans.

Materials Science

In materials science, this compound can be used to modify polymers.[1] By grafting this molecule onto a polymer backbone, the reactive sites (ester and halide) can be used for further cross-linking or functionalization, thereby enhancing properties such as thermal stability and mechanical strength.[1]

Agrochemicals

The compound also serves as a precursor in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that protect crops.[1]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined synthesis, predictable reactivity as a potent alkylating agent, and demonstrated utility make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, enables researchers to leverage its full potential in the creation of novel pharmaceuticals, advanced materials, and other valuable chemical entities.

References

- Chem-Impex International. (n.d.). Methyl 2-bromomethyl-5-chlorobenzoate.

- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.

- CymitQuimica. (n.d.). METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE.

-

Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(7), 5785-5838. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

- Apollo Scientific. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

-

Khan, I., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(46), 30691-30718. Available at: [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.

- BenchChem. (2025). A comparative study of different methods for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.

- BOC Sciences. (n.d.). CAS 668262-52-0 this compound.

- ChemicalBook. (n.d.). METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE (CAS 668262-52-0).

- BLD Pharm. (n.d.). 668262-52-0|this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | CymitQuimica [cymitquimica.com]

- 3. 668262-52-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 668262-52-0|this compound|BLD Pharm [bldpharm.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]

- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-(bromomethyl)-5-chlorobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS No. 668262-52-0), a pivotal intermediate in modern organic synthesis. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, spectroscopic signature, and characteristic reactivity. We present a field-proven synthesis protocol, grounded in a detailed mechanistic explanation, and explore its versatile application as a molecular building block. Emphasis is placed on experimental causality, self-validating protocols, and stringent safety considerations to empower researchers in leveraging this reagent's full potential safely and effectively.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional aromatic compound featuring a reactive benzylic bromide and a methyl ester. This structural arrangement makes it an exceptionally useful electrophilic building block for introducing the 5-chloro-2-(methoxycarbonyl)benzyl moiety in the synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors.[1]

Its primary identifiers and key physical properties are summarized below for quick reference. The specified storage conditions—refrigeration under an inert atmosphere—are critical, reflecting the compound's lachrymatory nature and potential for slow hydrolysis or degradation upon exposure to moisture and ambient temperatures.[1][2]

| Property | Value | Source(s) |

| CAS Number | 668262-52-0 | [2][3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2][4] |

| Molecular Weight | 263.52 g/mol | [1][2][4] |

| Appearance | Light yellow solid | [1] |

| Synonyms | 2-Bromomethyl-5-chloro-benzoic acid methyl ester | [1][] |

| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)CBr | [] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Characterization: The ¹H NMR Signature

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for confirming the identity and purity of this compound. The ¹H NMR spectrum is highly diagnostic, with each signal corresponding to a unique proton environment in the molecule.

The data presented below, acquired in CDCl₃, provides an unambiguous fingerprint of the compound's structure.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.98 | Doublet (d) | 1H | Ar-H | Proton ortho to the ester and meta to the chlorine, showing minimal coupling (J = 2.1 Hz) to the adjacent aromatic proton. |

| 7.49 | Doublet of doublets (dd) | 1H | Ar-H | Proton para to the ester, showing coupling to two adjacent aromatic protons (J = 2.2, 8.2 Hz). |

| 7.43 | Doublet (d) | 1H | Ar-H | Proton meta to the ester and ortho to the chlorine, showing strong ortho coupling (J = 8.2 Hz). |

| 4.93 | Singlet (s) | 2H | -CH₂ Br | The two benzylic protons are chemically equivalent and show no coupling, appearing as a sharp singlet. Its downfield shift is characteristic of a methylene group attached to both an aromatic ring and an electronegative bromine atom. |

| 3.97 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and appear as a distinct singlet. |

Synthesis Protocol and Mechanistic Deep Dive

The most reliable and common synthesis of this compound proceeds via a free-radical bromination of the corresponding methyl-substituted precursor, Methyl 5-chloro-2-methylbenzoate.[3] This transformation, a variation of the Wohl-Ziegler reaction, leverages the high selectivity of N-Bromosuccinimide (NBS) for benzylic C-H bonds under radical conditions.

Experimental Protocol

-

Reactants:

-

Methyl 5-chloro-2-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.1 eq)

-

Azobisisobutyronitrile (AIBN, 0.02-0.05 eq)

-

-

Solvent: 1,2-Dichloroethane (or CCl₄)

-

Procedure:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol), NBS (10.6 g, 59.5 mmol), and AIBN (200 mg).[3]

-

Add dry 1,2-dichloroethane (300 mL) to dissolve the reagents.[3]

-

Initiate the reaction by irradiating the mixture with a high-intensity lamp (e.g., a 250W photo lamp) while stirring vigorously. Heat may also be applied to ensure reflux and promote the thermal decomposition of AIBN.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting material and the observation that the dense NBS sinks and is replaced by the less dense succinimide byproduct floating on the surface.

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification (Self-Validation): Purify the residue by silica gel column chromatography using a gradient eluent system, such as heptane/dichloromethane, to afford the pure product as a light-yellow solid (typical yield: 80-90%).[3]

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, comparing the resulting spectrum to the reference data in Section 2.

-

Mechanistic Causality

The choice of reagents is dictated by the need for a selective and efficient free-radical chain reaction.

-

AIBN (Initiator): AIBN is chosen over other initiators like benzoyl peroxide because it reliably decomposes upon gentle heating or UV irradiation to form stable radicals and nitrogen gas, avoiding reactive oxygen-based side products.

-

NBS (Bromine Source): NBS is the preferred brominating agent for benzylic positions. It maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. This low concentration is critical as it favors the radical substitution pathway over competitive and undesirable electrophilic aromatic addition to the benzene ring.

The mechanism proceeds through three classical stages: initiation, propagation, and termination.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound is rooted in the high reactivity of the benzylic bromide. The C-Br bond is polarized, rendering the benzylic carbon highly electrophilic, and the bromide ion is an excellent leaving group. This makes the compound an ideal substrate for nucleophilic substitution reactions (S_N2).

This reactivity allows chemists to readily couple the 5-chloro-2-(methoxycarbonyl)benzyl fragment with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This is a cornerstone of its application in constructing libraries of complex molecules for drug discovery screening.[1]

Key Application Areas:

-

Pharmaceutical Synthesis: Serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1]

-

Combinatorial Chemistry: Its reliable reactivity makes it suitable for high-throughput synthesis of compound libraries for screening against biological targets.

-

Materials Science: The ability to introduce this functional aromatic unit allows for the modification of polymers to enhance specific performance characteristics.[1]

Safety and Handling Protocols

This compound is a hazardous chemical that demands strict adherence to safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[2][6]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Corrosion | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2][6] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338 | [2][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[6]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is required.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. Call a POISON CENTER or physician.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or physician immediately.[6]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Store under an inert atmosphere at 2-8°C.[2]

-

Disposal: Dispose of waste contents and containers in accordance with local, state, and federal regulations at an approved waste disposal facility.

Conclusion

This compound is a high-value, versatile reagent whose utility is centered on the predictable and efficient reactivity of its benzylic bromide group. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for its successful application. By adhering to the detailed protocols for synthesis, purification, and handling, researchers can safely and effectively incorporate this powerful building block into their synthetic strategies, accelerating the development of novel molecules in medicine and materials science.

References

- BLD Pharm. 668262-52-0|Methyl 2-(bromomethyl)

- ChemicalBook.

- Santa Cruz Biotechnology.

- Chem-Impex.

- Sigma-Aldrich. Methyl 2-(bromomethyl)

- TCI EUROPE N.V.

- Sigma-Aldrich.

- BOC Sciences. CAS 668262-52-0 Methyl 2-(bromomethyl)

Sources

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department]

Date: January 4, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-chlorobenzoate, a key building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 263.52 g/mol and the chemical formula C₉H₈BrClO₂, this reagent is instrumental in the development of complex molecular architectures, including novel therapeutic agents. This document details its physicochemical properties, safe handling procedures, a validated synthesis protocol, and its applications in drug discovery, with a particular focus on its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, a thorough analytical characterization using NMR, IR, and mass spectrometry is presented to ensure the identity and purity of the compound.

Introduction

This compound (CAS No. 668262-52-0) is a bifunctional molecule of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive benzyl bromide and a substituted benzene ring, makes it a versatile intermediate for introducing the 5-chloro-2-(methoxycarbonyl)benzyl moiety into a variety of molecular scaffolds. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecules.[3] This guide serves as a detailed resource for researchers, providing essential information to effectively and safely utilize this compound in their synthetic endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 263.52 g/mol | [] |

| Molecular Formula | C₉H₈BrClO₂ | [] |

| CAS Number | 668262-52-0 | [5] |

| Appearance | Light yellow solid | Chem-Impex |

| Purity | ≥ 96% (Assay) | Chem-Impex |

| Storage Conditions | 2-8°C | [2] |

Safety and Handling:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, methyl 5-chloro-2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7]

Detailed Experimental Protocol

This protocol is based on established procedures for benzylic bromination.[7][8]

Materials:

-

Methyl 5-chloro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-chloro-2-methylbenzoate (1.0 eq.) in carbon tetrachloride (or an alternative solvent).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its ability to act as a versatile electrophile. The benzyl bromide moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity makes it an invaluable tool for the synthesis of a diverse array of biologically active molecules.[9]

Role in the Synthesis of Bioactive Molecules

Application in Proteolysis Targeting Chimeras (PROTACs)

A rapidly growing area of interest is the use of this reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design.

Alkyl bromides, such as the one present in this compound, are frequently used to attach linkers to the E3 ligase ligand or the target protein binder through nucleophilic substitution.[6] The 5-chloro-2-(methoxycarbonyl)benzyl group can serve as a rigid and well-defined scaffold within the PROTAC linker, influencing the overall conformation and efficacy of the molecule.

Caption: General scheme for the use of this compound in PROTAC synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11][12]

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 7.4-8.0 ppm): The three protons on the benzene ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the chloro and ester substituents.

-

Bromomethyl Protons (-CH₂Br, δ ~4.5-5.0 ppm): A characteristic singlet corresponding to the two protons of the bromomethyl group.

-

Methyl Ester Protons (-OCH₃, δ ~3.9 ppm): A singlet corresponding to the three protons of the methyl ester group.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O, δ ~165-170 ppm): The carbon of the ester carbonyl group.

-

Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring.

-

Methyl Ester Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group.

-

Bromomethyl Carbon (-CH₂Br, δ ~30-35 ppm): The carbon of the bromomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[13]

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region, typically around 600-700 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (263.52 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, the methoxy group (-OCH₃), or the entire ester group (-COOCH₃).

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and predictable reactivity make it an excellent building block for the construction of complex molecules, including the promising new class of therapeutics, PROTACs. This technical guide provides a comprehensive resource for researchers, encompassing its synthesis, safe handling, and detailed analytical characterization, thereby facilitating its effective application in the laboratory.

References

- BenchChem. (2025). Application Notes and Protocols for m-PEG2-Br in the Synthesis of PROTACs.

- BenchChem. (2025). A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid.

- Google Patents. (n.d.). CN110105193A - A kind of synthetic method of 2- halogen -5- bromobenzoic acid.

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate.

- Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 61(5), 505-516.

- Shybanov, D., et al. (2024). Development and Synthesis of Biologically Active Compounds. Molecules, 29(7), 1642.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate.

- BenchChem. (2025). Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid.

- AstaTech (Chengdu) BioPharmaceutical Corp. (n.d.). This compound CAS NO.668262-52-0.

-

Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

- Ra, C. S., & Lee, S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273.

- Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. Portland Press.

- BenchChem. (2025). A comparative study of different methods for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.

-

Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-Amino-2-bromo-4-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 5. This compound, CasNo.668262-52-0 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

Methyl 2-(bromomethyl)-5-chlorobenzoate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate

Introduction

This compound (CAS No: 668262-52-0; Molecular Formula: C₉H₈BrClO₂) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, makes it a versatile building block for introducing the 5-chloro-2-(methoxycarbonyl)benzyl moiety. This functionality is integral to the development of various high-value compounds in the pharmaceutical and materials science sectors.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It focuses on the most prevalent and reliable method: the free-radical bromination of methyl 2-methyl-5-chlorobenzoate. We will delve into the reaction's mechanistic underpinnings, present a detailed experimental protocol, and address critical aspects of safety, characterization, and process optimization.

Mechanistic Rationale: The Wohl-Ziegler Reaction

The synthesis of this compound is a classic example of a benzylic bromination, specifically the Wohl-Ziegler reaction.[3] This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, allowing for the highly selective substitution of a hydrogen atom at a benzylic position.[3][4] The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[5][6]

The reaction proceeds through a free-radical chain mechanism:

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (AIBN) upon heating or UV irradiation, generating two cyanoisopropyl radicals and nitrogen gas. This initial radical then abstracts a hydrogen from a trace amount of HBr present to generate a bromine radical (Br•).[7]

-

Propagation: This is a two-step cyclic process.

-

First, a bromine radical abstracts a hydrogen atom from the methyl group of methyl 2-methyl-5-chlorobenzoate. This step is highly regioselective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.

-

Second, the newly formed benzyl radical reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated when two radicals combine.

The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which NBS provides.[4] This condition suppresses competing electrophilic addition reactions to the aromatic ring.

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis on a laboratory scale.[5]

Materials and Equipment

| Reagent / Material | CAS Number | Molecular Wt. ( g/mol ) | Notes |

| Methyl 2-methyl-5-chlorobenzoate | 99585-13-4 | 184.62 | Starting material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating agent. Use freshly recrystallized for best results. |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical initiator |

| 1,2-Dichloroethane | 107-06-2 | 98.96 | Anhydrous reaction solvent |

| Heptane | 142-82-5 | 100.21 | Eluent for chromatography |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Eluent for chromatography |

| Silica Gel | 7631-86-9 | - | For column chromatography (e.g., 230-400 mesh) |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, UV lamp or heating mantle, rotary evaporator, and column chromatography setup.

Quantitative Data

The following table outlines the reagent quantities for a synthesis yielding approximately 11-12 g of the product.[5]

| Reagent | Mass (g) | Moles (mmol) | Equivalents |

| Methyl 2-methyl-5-chlorobenzoate | 10.0 | 54.16 | 1.0 |

| N-Bromosuccinimide (NBS) | 10.6 | 59.56 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 0.200 | 1.22 | 0.0225 (2.25 mol%) |

| 1,2-Dichloroethane | ~300 mL | - | Solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-methyl-5-chlorobenzoate (10.0 g, 54.16 mmol), N-bromosuccinimide (10.6 g, 59.56 mmol), and AIBN (200 mg, 1.22 mmol).[5]

-

Solvent Addition: Add 300 mL of anhydrous 1,2-dichloroethane to the flask. The use of an anhydrous solvent is critical, as water can hydrolyze the product.[5][6]

-

Initiation and Reaction: Flush the system with an inert gas (e.g., nitrogen). Begin vigorous stirring and initiate the reaction either by heating the mixture to reflux (approximately 84 °C) or by irradiating with a suitable lamp (e.g., a tungsten photolamp) at room temperature.[5] The choice between thermal and photochemical initiation depends on available equipment; both are effective.[8]

-

Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a heptane/dichloromethane eluent system. Over-running the reaction can lead to the formation of a di-brominated side product.[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude residue by silica gel column chromatography. A gradient elution using heptane/dichloromethane (from 9:1 to 1:1) is effective for separating the product from any remaining starting material and impurities.[5] Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid. The expected yield is typically high, around 80-85%.[5]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed. ¹H NMR spectroscopy is the primary tool for structural validation.

¹H NMR (300 MHz, CDCl₃): The expected spectrum will show characteristic peaks corresponding to the different protons in the molecule.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.98 | Doublet (d) | 1H | Aromatic H | Ortho to the carbonyl group, deshielded. |

| ~7.49 | Doublet of doublets (dd) | 1H | Aromatic H | Coupled to two other aromatic protons. |

| ~7.43 | Doublet (d) | 1H | Aromatic H | Ortho to the chlorine atom. |

| ~4.93 | Singlet (s) | 2H | -CH₂Br | Benzylic protons adjacent to bromine. |

| ~3.97 | Singlet (s) | 3H | -OCH₃ | Methyl ester protons. |

Safety, Handling, and Troubleshooting

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

| Substance | Hazard Summary |

| N-Bromosuccinimide (NBS) | Irritant, oxidizer. Reactions can be exothermic.[6] Store away from heat and moisture. |

| AIBN | Can decompose violently if heated improperly. Store refrigerated. |

| 1,2-Dichloroethane | Toxic, carcinogen, flammable. Avoid inhalation and skin contact. |

| Product | Alkylating agent, likely an irritant and lachrymator. Handle with care.[11] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Inactive radical initiator (old AIBN).- Insufficient heating or light intensity.- Presence of radical inhibitors (e.g., oxygen). | - Use fresh AIBN.- Ensure proper reflux temperature or lamp function.- Thoroughly flush the system with an inert gas. |

| Low Yield | - Incomplete reaction.- Product loss during work-up or purification.- Presence of water leading to hydrolysis.[6] | - Increase reaction time, monitoring carefully by TLC.- Perform extractions and chromatography carefully.- Use anhydrous solvents and dried glassware. |

| Formation of Di-brominated Side Product | - Molar ratio of NBS to starting material is too high.- Reaction time is too long.[9] | - Use no more than 1.1 equivalents of NBS.- Stop the reaction as soon as the starting material is consumed as per TLC analysis. |

| Difficult Purification | - Succinimide byproduct not fully removed.- Poor separation on the column. | - Wash the crude organic layer with water or dilute sodium bicarbonate to remove succinimide before chromatography.[8]- Optimize the eluent system for column chromatography; a shallow gradient may be required. |

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of methyl 2-methyl-5-chlorobenzoate is an efficient and reliable method. By understanding the underlying free-radical mechanism, adhering to a precise experimental protocol, and observing strict safety measures, researchers can consistently produce this valuable intermediate in high yield and purity. Careful monitoring to prevent the formation of byproducts and rigorous characterization of the final compound are essential for ensuring its suitability for downstream applications in pharmaceutical and chemical research.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Methyl 2-(bromomethyl)-5-chlorobenzoate

This guide provides a comprehensive technical overview of the solubility of methyl 2-(bromomethyl)-5-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers not only a compilation of its physicochemical properties but also detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound is a halogenated aromatic ester. Its structure, featuring a reactive bromomethyl group and a substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.[2] The presence of both chloro and bromo substituents, along with the methyl ester, imparts a unique combination of reactivity and physicochemical properties that are critical to its application in organic synthesis.[1]

A precise understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and for its potential application in areas like drug delivery system development.

Physicochemical Properties

A foundational aspect of understanding a compound's solubility is its fundamental physicochemical properties. These parameters influence its interaction with various solvents and are essential for both theoretical prediction and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | [][4] |

| Molecular Weight | 263.52 g/mol | [][4] |

| IUPAC Name | This compound | [] |

| CAS Number | 668262-52-0 | [][4][5] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not explicitly available for this isomer. A related isomer, Methyl 2-bromo-5-chlorobenzoate, has a melting point of 39.0-43.0°C. | [6] |

| Boiling Point | Data not available | |

| Density | Data not available |

Note on Isomers: It is crucial to distinguish between this compound (CAS 668262-52-0) and its isomer methyl 2-bromo-5-chlorobenzoate (CAS 27007-53-0). The position of the bromine atom significantly impacts the molecule's reactivity and physical properties. This guide focuses on the former.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The polarity of a molecule, dictated by its functional groups and overall structure, determines its affinity for solvents of similar polarity.

This compound possesses both polar (ester group) and non-polar (benzene ring, halogen substituents) characteristics. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity. While in silico tools and databases can provide estimated solubility values, empirical determination remains the gold standard for accurate characterization.[8]

Experimental Determination of Solubility

Given the lack of published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination. The choice of method often depends on the required accuracy, sample availability, and available analytical instrumentation.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classical and reliable technique for determining the thermodynamic or equilibrium solubility of a compound.[8] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation is highly recommended to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution, making it ideal for solubility determination.[7][9][10][11]

Protocol for HPLC Quantification:

-

Method Development: Develop a suitable reversed-phase HPLC method for this compound. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and UV detection wavelength.

-

Calibration Curve Preparation: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and record the peak area for each concentration.

-

Data Analysis: Plot a calibration curve of peak area versus concentration. The relationship should be linear.[7]

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system and determine its peak area.

-

Solubility Calculation: Using the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Caption: HPLC Workflow for Solubility Determination.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is another powerful technique for determining concentration, based on the absorbance of light by the analyte.[12][13][14] It is often simpler and faster than HPLC but can be less specific.

Protocol for UV-Vis Quantification:

-

Determine λmax: Prepare a dilute solution of this compound and scan it across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax.

-

Plot Calibration Curve: Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[13]

-

Analyze Saturated Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent.

Caption: UV-Vis Spectroscopy Workflow for Solubility.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably a fume hood.[15] Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials such as strong oxidizing agents.[16]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While specific quantitative data is not widely published, this guide provides the theoretical framework and detailed, practical methodologies for its empirical determination using standard analytical techniques like HPLC and UV-Vis spectroscopy. By following these protocols, researchers can accurately characterize the solubility of this compound in various solvents, enabling the optimization of synthetic procedures and the development of new applications.

References

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells | Analytical Chemistry.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025-03-26).

- Applications of UV-Vis Spectroscopy - Solubility of Things.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023-10-29).

- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. (2024-09-25).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025-08-05).

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Methyl 2-bromomethyl-5-chlorobenzo

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum.

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021-02-14).

- Safety Data Sheet - Aaron Chemicals. (2024-11-01).

- Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formul

- Methyl 2-bromo-5-chlorobenzo

- Methyl 2-Bromo-5-chlorobenzo

- SAFETY D

- METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 - ChemicalBook. (2025-07-24).

- Methyl 2-Bromo-5-chlorobenzo

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

- EXPERIMENT 1 DETERMIN

- Solubility Testing of Organic Compounds | PDF - Scribd.

- CAS 668262-52-0 Methyl 2-(bromomethyl)

- Methyl 2-bromomethyl-5-chlorobenzoate | CAS 668262-52-0 | SCBT - Santa Cruz Biotechnology.

- Methyl 2-amino-5-bromobenzo

- Buy Methyl 2-Bromo-5-chlorobenzo

- SAFETY D

- SAFETY D

- OT-6921 - Safety D

- Solubility of Organic Compounds. (2023-08-31).

- Methyl 2-(bromomethyl)-4-chlorobenzoate | C9H8BrClO2 | CID 20814722 - PubChem.

- Methyl 2-amino-5-bromobenzoate | Biochemical Reagent - MedchemExpress.com.

- Methyl 2-bromo-5-chlorobenzo

- Discovery and history of Methyl 2-(bromomethyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]

- 6. Methyl 2-bromo-5-chlorobenzoate | 27007-53-0 [sigmaaldrich.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aaronchem.com [aaronchem.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide on the Reactivity of Methyl 2-(bromomethyl)-5-chlorobenzoate with Nucleophiles

Prepared by the Office of the Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reactivity profile of Methyl 2-(bromomethyl)-5-chlorobenzoate. It provides an in-depth analysis of the substrate's structural and electronic properties, its reaction mechanisms with various nucleophiles, and practical, field-tested experimental protocols.

Executive Summary: A Versatile Electrophile in Modern Synthesis

This compound is a valuable bifunctional reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its reactivity is primarily centered on the benzylic bromide, a highly effective electrophilic site for nucleophilic substitution reactions. The presence of two distinct electron-withdrawing groups on the aromatic ring—a methyl ester at the ortho position and a chlorine atom at the para position relative to the benzylic carbon—profoundly influences its reactivity, enhancing the electrophilicity of the methylene carbon and dictating the optimal conditions for its synthetic transformations. This guide dissects the causality behind its reactivity and provides actionable protocols for its effective utilization.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the interplay between its benzylic system and the electronic influence of its substituents.

The Benzylic System: An Inherently Reactive Site

Benzylic halides are prime substrates for nucleophilic substitution. Their enhanced reactivity stems from two key features:

-

SN2 Pathway: As a primary halide, the substrate strongly favors the SN2 mechanism, which involves a concerted, backside attack by the nucleophile.[2][3] The transition state of this reaction is stabilized by the adjacent π-system of the benzene ring.

-

SN1 Potential: While less common for primary systems, the benzylic position can stabilize a carbocation intermediate through resonance, should conditions (e.g., a very weak nucleophile and a polar protic solvent) favor an SN1 pathway.[4][5]

For this compound, the primary nature of the electrophilic carbon makes the SN2 pathway the predominant and most synthetically useful mechanism.

Electronic Landscape: A Tale of Two Withdrawing Groups

The rate and efficiency of the SN2 reaction are critically dependent on the electrophilicity of the carbon atom undergoing attack. The substituents on the aromatic ring of the title compound synergize to create a highly electron-deficient benzylic carbon.

-

Methyl Ester Group (ortho): This group exerts a strong electron-withdrawing effect through both induction (due to the electronegative oxygen atoms) and resonance. This significantly increases the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles.

-

Chloro Group (para): The chlorine atom also withdraws electron density through its powerful inductive effect, further enhancing the electrophilicity of the reaction center.

While ortho substituents can sometimes introduce steric hindrance that slows SN2 reactions, the effect is generally minimal for a methylene (-CH₂-) group.[6] In this case, the powerful electronic activation far outweighs any minor steric impediment.[7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SN2 reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 2-(bromomethyl)-5-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(bromomethyl)-5-chlorobenzoate is a key building block in organic synthesis, frequently employed in the development of novel pharmaceutical agents and other complex molecules. Its trifunctional nature, featuring a reactive benzylic bromide, a methyl ester, and a chlorinated aromatic ring, provides synthetic versatility. However, this same reactivity profile presents inherent stability challenges. A thorough understanding of the compound's stability and the establishment of appropriate storage and handling protocols are paramount to ensure its quality, integrity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability considerations for this compound, outlines potential degradation pathways, and details a systematic approach to its storage and stability assessment.

Core Molecular Stability: A Multifaceted Challenge

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the benzylic bromide and the methyl ester. The interplay of these groups, influenced by the electronic effects of the chloro-substituted benzene ring, determines the compound's susceptibility to degradation.

The Highly Reactive Benzylic Bromide Moiety

Benzylic halides are well-known for their enhanced reactivity in nucleophilic substitution reactions.[1] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.[2][3] Consequently, the benzylic bromide in this compound is the most probable site of degradation.

Key degradation pathways involving the benzylic bromide include:

-

Hydrolysis: In the presence of water or other protic solvents, the benzylic bromide can undergo hydrolysis to form the corresponding benzyl alcohol, Methyl 2-(hydroxymethyl)-5-chlorobenzoate. This reaction can be accelerated by elevated temperatures and pH extremes.

-

Nucleophilic Substitution: The compound is highly susceptible to reaction with a wide range of nucleophiles. Common laboratory reagents such as amines, alcohols, and even some solvents can displace the bromide ion. This reactivity is a double-edged sword; while synthetically useful, it necessitates careful consideration of the chemical environment during storage and handling.

The Susceptible Methyl Ester Functionality

The methyl ester group is another potential site for degradation, primarily through hydrolysis.[4][5][6] This reaction, which yields 2-(bromomethyl)-5-chlorobenzoic acid, can be catalyzed by both acids and bases.[5][7] While generally less reactive than the benzylic bromide, ester hydrolysis can become a significant degradation pathway under non-neutral pH conditions or during prolonged storage in the presence of moisture.

The following diagram illustrates the primary degradation pathways for this compound:

Sources

A Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate: A Pivotal Intermediate in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of Methyl 2-(bromomethyl)-5-chlorobenzoate, a pivotal chemical intermediate in the fields of pharmaceutical and materials science research. Its unique molecular architecture, featuring a reactive bromomethyl group and a substituted benzene ring, renders it an exceptionally versatile building block for constructing complex molecular scaffolds.[1] This document details its physicochemical properties, outlines a robust and validated protocol for its synthesis via radical bromination, and explores its reactivity and diverse applications. Emphasis is placed on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can leverage this intermediate with a comprehensive understanding of its chemical behavior, safety protocols, and synthetic potential.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the efficiency with which complex target molecules can be assembled is paramount.[2] this compound (CAS No. 668262-52-0) has emerged as a crucial intermediate, valued for its capacity to streamline synthetic pathways.[1] The compound's structure is strategically functionalized: the methyl ester provides a site for further modification (e.g., hydrolysis to a carboxylic acid or amidation), while the chloro-substituent on the aromatic ring influences the electronic properties and provides a potential handle for cross-coupling reactions.

However, the primary driver of its utility is the benzylic bromide (the bromomethyl group). This functional group is an excellent electrophile, highly susceptible to nucleophilic substitution. This reactivity allows chemists to readily introduce a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, thereby facilitating the rapid generation of diverse molecular libraries. Its application is particularly notable in the synthesis of novel anti-inflammatory and antimicrobial agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 668262-52-0 | [1][3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][4] |

| Molecular Weight | 263.52 g/mol | [4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromomethyl-5-chloro-benzoic acid methyl ester | [1][3] |

| Boiling Point | 331.0 ± 32.0 °C (Predicted) | [6] |

| Density | 1.561 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | Yellow Liquid/Solid | [6] |

| Storage | 2-8°C under inert atmosphere (Nitrogen or Argon) | [5][6] |

¹H NMR Data: A representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks at: δ 7.98 (d, J = 2.1 Hz, 1H), 7.49 (dd, J = 2.2, 8.2 Hz, 1H), 7.43 (d, J = 8.2 Hz, 1H), 4.93 (s, 2H), 3.97 (s, 3H).[3]

Synthesis: A Mechanistic and Practical Approach

The most prevalent and reliable method for synthesizing this compound is the free-radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate. This reaction leverages the relative stability of the benzylic radical intermediate.

The Wohl-Ziegler Bromination Mechanism

The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of NBS is critical; it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution at the benzylic position over electrophilic aromatic addition. The reaction proceeds via a classic radical chain mechanism:

-

Initiation: The initiator (AIBN) thermally decomposes to form radicals, which then abstract a hydrogen from a trace amount of HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical and HBr.

-

This benzylic radical then reacts with Br₂ (formed from NBS and HBr) to yield the desired product and another bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 5-chloro-2-methylbenzoate (1.0 eq., e.g., 10.0 g, 54 mmol) in a suitable solvent such as 1,2-dichloroethane (300 mL).[3]

-

Addition of Brominating Agent and Initiator: Add N-bromosuccinimide (NBS) (1.1 eq., e.g., 10.6 g, 59.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 200 mg) to the solution.[3]

-

Reaction Initiation: The reaction can be initiated either thermally by heating the mixture to reflux or photochemically using a suitable lamp.[3] Irradiate and stir the reaction mixture for approximately 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue contains the desired product, unreacted starting material, and succinimide (the byproduct of NBS).

-

To remove the water-soluble succinimide, the crude mixture can first be washed with water or a dilute aqueous base (e.g., sodium bicarbonate solution).[7]

-

The primary purification is achieved via silica gel column chromatography. Elute with a gradient of heptane/dichloromethane (e.g., starting from 9:1 and moving to 4:1 and 1:1) to isolate the final product.[3]

-

-

Final Product: Combine the pure fractions and remove the eluent under reduced pressure to afford this compound as a yellow liquid or solid.[3][6] The yield is typically high, around 83% or greater.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the electrophilic nature of the benzylic carbon, making it an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution Reactions

The bromomethyl group readily reacts with a wide range of nucleophiles, enabling the facile introduction of new functional groups. This versatility is key to its role as a building block.

-

With N-Nucleophiles (Amines): Reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylic amines, respectively. This is a common strategy for building scaffolds in drug discovery.

-

With O-Nucleophiles (Alcohols, Phenols): Alkylation of alcohols or phenols results in the formation of ether linkages.

-

With S-Nucleophiles (Thiols): Reaction with thiols produces thioethers.

-

With C-Nucleophiles (Enolates, Cyanide): This allows for carbon-carbon bond formation, extending the carbon skeleton of the molecule.

Caption: Role as a versatile electrophilic building block.

Applications in Drug Discovery and Materials Science

This intermediate is highly valued in the pharmaceutical industry for the development of new drugs.[1] Its structure can be incorporated into drug candidates designed to target a variety of diseases. Beyond pharmaceuticals, its reactivity makes it suitable for use in materials science, where it can be incorporated into polymer backbones to modify or enhance their performance characteristics.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are crucial to ensure laboratory safety.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Data sourced from GHS classifications provided by chemical suppliers.[6]

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Keep in a cool, dry, and well-ventilated place, typically at 2-8°C.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its predictable reactivity, coupled with a straightforward and high-yielding synthesis, establishes it as a valuable and reliable intermediate. For professionals in drug discovery and materials science, mastering the use of this building block opens avenues to novel molecular architectures and accelerates the development of next-generation products. This guide provides the foundational knowledge—from synthesis to safe handling—required to effectively integrate this potent intermediate into advanced research and development programs.

References

-

PubChem. (n.d.). Methyl 2-Bromo-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

Organic Chemistry Institute. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-5-chlorobenzoate (C8H6BrClO2). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 668262-52-0|this compound|BLD Pharm [bldpharm.com]

- 6. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: Strategic N-alkylation of Piperidines using Methyl 2-(bromomethyl)-5-chlorobenzoate

This guide provides a comprehensive protocol for the N-alkylation of piperidine using methyl 2-(bromomethyl)-5-chlorobenzoate. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, step-by-step instructions.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its N-alkylation is a critical synthetic transformation, allowing for the introduction of diverse substituents that can modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The title reaction, utilizing this compound, introduces a substituted benzyl group, a common motif in pharmacologically active agents, onto the piperidine nitrogen. This specific transformation serves as an excellent model for understanding the principles of nucleophilic substitution in the synthesis of complex amine derivatives.

Reaction Mechanism: A Classic SN2 Pathway